molecular formula C12H19NO2 B1679886 Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate CAS No. 16200-50-3

Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1679886
CAS RN: 16200-50-3
M. Wt: 209.28 g/mol
InChI Key: YXAABSBFWADBRO-UHFFFAOYSA-N
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of the fundamental structures seen in larger organic molecules like heme, an essential compound for life which is a component of hemoglobin .


Synthesis Analysis

There are several methods to synthesize pyrrole compounds. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters .


Molecular Structure Analysis

The molecular structure of a pyrrole molecule consists of four carbon atoms and one nitrogen atom arranged in a five-membered ring. The molecular formula of pyrrole is C4H4NH .


Chemical Reactions Analysis

Pyrrole is known to participate in various chemical reactions. For instance, it can undergo electrophilic substitution reactions, more specifically at the C2 position, due to the increased electron density at this position .


Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid at room temperature. It has a strong, characteristic odor, is slightly soluble in water, and mixes well with most organic solvents .

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of Pyrrole Derivatives : Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate is involved in the synthesis of various pyrrole derivatives. The synthesis procedures employ mild, nonnucleophilic bases like triethylamine, enabling access to a new library of pyrrole systems from commercially available materials (Dawadi & Lugtenburg, 2011).

Chemical Properties and Reactions

  • Reaction with Cyanoacetamide and Enamines : This compound reacts with cyanoacetamide and enamines under specific conditions, leading to the formation of various pyrrole-2-carboxylic acid derivatives. These reactions are significant for expanding the range of available pyrrole-based compounds (Law et al., 1984).

Applications in Organic Synthesis

  • Microwave Irradiation Synthesis : Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate has been used in microwave irradiation synthesis. This method is efficient for producing various pyrrole derivatives, demonstrating its utility in modern organic synthesis techniques (Khajuria et al., 2013).

Structural Studies

  • X-ray Crystallography : The structure of various derivatives of ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate has been confirmed using X-ray crystallography. This helps in understanding the molecular configuration and properties of these compounds (Cirrincione et al., 1987).

Novel Compound Synthesis

  • Formation of Novel Compounds : Reaction of ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate with other chemicals can lead to the formation of new, novel compounds. This has implications for discovering new substances with potentially useful properties (Dmitriev et al., 2015).

Methodological Improvements

  • Enhanced Synthetic Techniques : Research has focused on improving synthetic methods involving ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate, aiming for higher efficiency and yield. These advancements are crucial for industrial-scale production and applications in various fields of chemistry (Yuan, 2011).

Safety And Hazards

Pyrrole may cause skin and eye irritation, and may be harmful if inhaled or ingested. It’s recommended to use personal protective equipment when handling pyrrole .

Future Directions

Pyrrole and its derivatives continue to be of interest in medicinal chemistry due to their presence in many biologically active compounds. Future research will likely continue to explore the synthesis of new pyrrole derivatives and their potential applications .

properties

IUPAC Name

ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-5-9-8(4)13-11(10(9)6-2)12(14)15-7-3/h13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAABSBFWADBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1CC)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343587
Record name Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate

CAS RN

16200-50-3
Record name Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Acetic anhydride (20 ml) was stirred into 5 ml of concentrated hydrochloric acid with cooling. 2-Methyl-4-ethyl-5-carbethoxypyrrole (0.004 mol), paraldehyde (0.008 mol), and zinc amalgam (20 mesh, 10 g) were added at 25° C. and the mixture was stirred 1/2 h. The solution was decanted into 200 ml of water, this was made alkaline with ammonia and the crude product was filtered off. It was purified by sublimation, m.p. 76°-77° C. (lit. 75° C.). Yield 20%.
Quantity
0.004 mol
Type
reactant
Reaction Step One
Quantity
0.008 mol
Type
reactant
Reaction Step One
[Compound]
Name
zinc amalgam
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G La Regina, T Sarkar, R Bai, MC Edler… - Journal of medicinal …, 2009 - ACS Publications
New arylthioindoles along with the corresponding ketone and methylene compounds were potent tubulin assembly inhibitors. As growth inhibitors of MCF-7 cells, sulfur derivatives were …
Number of citations: 112 pubs.acs.org

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